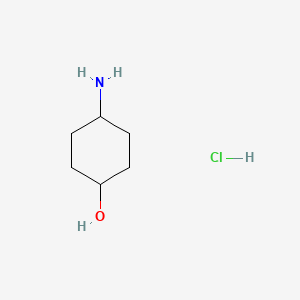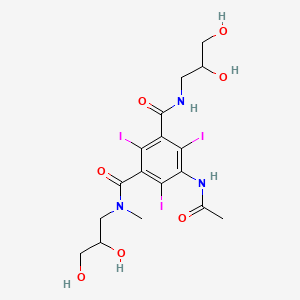
N-(2-(7-metoxi-3,4-dihidronafta-1-il)etil)acetamida
Descripción general
Descripción
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . It is characterized by the presence of a methoxy group attached to a dihydronaphthalene ring, which is further connected to an acetamide group via an ethyl chain . This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide, also known as Agomelatine Impurity 1, is a compound that has been used in the synthesis of analogs of Melatonin . These analogs have a high affinity for the melatonin receptor , which plays a crucial role in regulating sleep-wake cycles and other circadian rhythms.
Mode of Action
Given its use in the synthesis of melatonin analogs , it can be inferred that it may interact with melatonin receptors. Melatonin receptors are G-protein coupled receptors, and their activation can lead to changes in cyclic AMP (cAMP) levels within the cell, affecting various cellular processes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or drugs. For instance, the compound’s stability could be affected by storage conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide typically involves the reaction of 7-methoxy-3,4-dihydronaphthalene with ethylamine and acetic anhydride . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and efficiency . The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The dihydronaphthalene ring can be reduced to a fully saturated naphthalene derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted acetamides.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(7-methoxy-3,4-dihydro-1-naphthyl)ethyl)acetamide
- N-(2-(7-methoxy-3,4-dihydro-naphthalene-1-yl)-ethyl)-acetamide
Uniqueness
N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the methoxy group on the dihydronaphthalene ring and the acetamide linkage . These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
N-[2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNQWIPOKLVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CCCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)


